molecular formula C7H12N2O3 B1435394 6,6-Dimethyl-5-nitropiperidin-2-one CAS No. 1803601-04-8

6,6-Dimethyl-5-nitropiperidin-2-one

Cat. No.: B1435394
CAS No.: 1803601-04-8
M. Wt: 172.18 g/mol
InChI Key: AZLHHLQGTTXWKD-UHFFFAOYSA-N
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Description

Significance of Piperidinone Scaffolds in Synthetic Chemistry

The piperidine (B6355638) ring is a ubiquitous structural motif found in a multitude of natural products and pharmaceuticals. orgchemboulder.comdtic.mil Its six-membered saturated heterocyclic structure provides a versatile scaffold that can be readily functionalized in three dimensions. The introduction of a carbonyl group to form a piperidinone creates a lactam, which further enhances its chemical utility.

Piperidinone scaffolds are highly valued in synthetic chemistry for several reasons:

Privileged Structures: In medicinal chemistry, certain molecular frameworks, known as "privileged structures," are recurrently found in biologically active compounds. The piperidinone core is considered one such structure, appearing in molecules with diverse therapeutic effects.

Synthetic Versatility: The presence of the amide and carbonyl functionalities within the piperidinone ring offers multiple sites for chemical modification. The nitrogen atom can be alkylated or acylated, and the carbon atoms of the ring can be substituted to create a library of derivatives. nih.gov

Conformational Rigidity: Compared to open-chain analogues, the cyclic nature of piperidinones imparts a degree of conformational rigidity. This can be advantageous in drug design, as it can lead to higher binding affinity and selectivity for biological targets.

The synthesis of piperidinone-based structures is an active area of research, with methods ranging from multicomponent reactions to cyclization strategies. up.edu.ph These approaches allow for the controlled introduction of various substituents, enabling the fine-tuning of the molecule's properties.

Overview of Nitro-Heterocyclic Compounds in Organic Synthesis

Nitro-heterocyclic compounds are a class of molecules characterized by a heterocyclic ring system bearing one or more nitro groups (-NO₂). The nitro group is a powerful electron-withdrawing group, and its presence profoundly influences the chemical reactivity and properties of the heterocyclic scaffold. nih.gov

Key aspects of nitro-heterocyclic compounds in organic synthesis include:

Diverse Reactivity: The nitro group can participate in a wide range of chemical transformations. It can be reduced to an amino group, which is a common strategy for introducing a key functional group. The nitro group also activates adjacent carbon-hydrogen bonds, facilitating the formation of new carbon-carbon bonds. dtic.mil

Building Blocks for Complex Molecules: Nitroalkenes, derived from nitro-heterocyclic compounds, are versatile intermediates in the synthesis of more complex molecules, including natural products. nih.gov They readily undergo Michael additions and cycloaddition reactions.

Modulation of Physicochemical Properties: The introduction of a nitro group can significantly alter a molecule's polarity, solubility, and electronic properties. This can be strategically employed to optimize the pharmacokinetic profile of a drug candidate.

The chemistry of nitro compounds is well-established, and their use as synthetic intermediates continues to be a cornerstone of modern organic synthesis. dtic.milrsc.org

Contextualization of 6,6-Dimethyl-5-nitropiperidin-2-one within Nitropiperidinone Chemistry

This compound is a specific example of a nitropiperidinone. The general synthesis of substituted 5-nitropiperidones has been explored, providing a framework for the potential preparation of this particular compound. An efficient three-step strategy involves the Michael addition of an N-protected β-nitroamine to an α,β-unsaturated ester, followed by deprotection and cyclization. orgchemboulder.com

While research on this compound itself is limited, the broader class of nitropiperidinones is of interest due to the combined features of the piperidinone scaffold and the nitro group. The dimethyl substitution at the 6-position would sterically influence the conformation of the piperidinone ring and potentially affect the reactivity of the neighboring nitro group at the 5-position.

The study of such compounds contributes to a deeper understanding of how different functional groups and substitution patterns influence the chemical behavior of heterocyclic systems. This knowledge is crucial for the rational design of new molecules with desired properties for various applications in materials science and medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,6-dimethyl-5-nitropiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O3/c1-7(2)5(9(11)12)3-4-6(10)8-7/h5H,3-4H2,1-2H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZLHHLQGTTXWKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCC(=O)N1)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6,6 Dimethyl 5 Nitropiperidin 2 One and Analogous Systems

Retrosynthetic Analysis of the 6,6-Dimethyl-5-nitropiperidin-2-one Structure

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical disconnections. amazonaws.com For this compound, the analysis begins by identifying the key structural features: a six-membered lactam (piperidin-2-one) ring, a nitro group at the C5 position, and a gem-dimethyl group at the C6 position.

The primary disconnection targets the amide bond within the lactam ring, a standard approach for cyclic amides. amazonaws.com This C-N bond disconnection reveals a linear amino acid precursor. Further disconnection of the C5-C6 and N-C2 bonds, guided by the logic of well-established synthetic reactions, points towards a convergent synthesis.

A plausible retrosynthetic pathway for this compound is outlined below:

Disconnection 1 (C-N Amide Bond): The initial disconnection of the lactam's amide bond leads to a δ-amino-γ-nitro-ε,ε-dimethyl carboxylic acid derivative. This transformation simplifies the cyclic system into an acyclic precursor.

Disconnection 2 (Nitro-Mannich Reaction): Recognizing the β-nitroamine relationship between the nitro group at C5 and the nitrogen atom, a powerful disconnection corresponding to a nitro-Mannich (or aza-Henry) reaction is proposed. researchgate.net This step breaks the N-C6 bond, leading to three components: a δ-keto-γ-nitro ester, an amine, and an aldehyde (or its equivalent). Specifically for the target molecule, this would involve a precursor like methyl 4-nitro-5,5-dimethyl-6-oxohexanoate and a primary amine.

Disconnection 3 (Michael Addition): The δ-keto-γ-nitro ester precursor itself can be simplified. The relationship between the nitro group and the ester suggests a Michael addition disconnection. This C4-C5 bond cleavage points to a nitroalkane (e.g., 2-nitropropane) and an α,β-unsaturated ester (e.g., methyl acrylate) as the starting materials.

This analysis reveals that a practical forward synthesis could be achieved by starting with a Michael addition, followed by a nitro-Mannich/lactamization cascade, which are well-documented and powerful strategies in the synthesis of nitropiperidinones. beilstein-journals.org

Multicomponent Reaction Approaches to Nitropiperidinones

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials. rug.nlnih.gov These reactions are prized for their atom economy, step efficiency, and ability to rapidly generate molecular complexity, making them ideal for creating libraries of compounds for drug discovery. rug.nl

Four-Component Reactions for the Synthesis of 4,6-Diaryl-5-nitropiperidin-2-ones.nih.gov

A notable application of MCRs in this field is the one-pot, four-component synthesis of highly substituted 5-nitropiperidin-2-ones. nih.govbeilstein-journals.orgnih.gov This strategy combines an enantioselective organocatalytic Michael addition with a diastereoselective nitro-Mannich/lactamization cascade. nih.govbeilstein-journals.org While the original research focused on 4,6-diaryl substituted analogs, the principles are applicable to other substitution patterns. The reaction typically involves an aldehyde, a nitroalkane, an α,β-unsaturated ester, and an amine. A highly enantioenriched substituted 5-nitropiperidin-2-one was synthesized using this powerful one-pot cascade. d-nb.infobeilstein-journals.orgscilit.com

Diversity-Oriented Synthesis (DOS) in Nitropiperidinone Chemistry.nih.gov

Diversity-oriented synthesis (DOS) aims to efficiently produce collections of structurally diverse small molecules, often utilizing MCRs and branching reaction pathways. nih.govcam.ac.uknih.gov The goal is to explore chemical space broadly to identify novel biological probes or drug leads. nih.govfrontiersin.org

In the context of nitropiperidinone chemistry, DOS principles can be applied by varying the components in the multicomponent and cascade reactions. By systematically changing the aldehyde, amine, and Michael acceptor substrates, a library of nitropiperidinones with diverse substituents at positions 1, 4, and 6 can be generated. nih.gov This approach allows for the rapid generation of analogues around the core 5-nitropiperidin-2-one scaffold, facilitating structure-activity relationship (SAR) studies. cam.ac.uk The nitro group itself serves as a valuable functional handle for further diversification reactions. beilstein-journals.org

Cascade Reaction Strategies

Cascade reactions, also known as tandem or domino reactions, involve two or more sequential bond-forming transformations that occur under the same reaction conditions without the isolation of intermediates. These processes are highly efficient and can rapidly build complex molecular architectures from simple precursors. nih.gov

Nitro-Mannich Lactamization Cascade for 5-Nitropiperidin-2-ones.d-nb.infobeilstein-journals.orgnih.govscilit.comresearchgate.net

A cornerstone in the synthesis of 5-nitropiperidin-2-ones is the nitro-Mannich/lactamization cascade. d-nb.infobeilstein-journals.org This reaction was first reported in the 1970s but has since been developed into a versatile and powerful synthetic tool. nih.gov The cascade involves the reaction of a γ-nitro ester with an in situ formed imine (from an aldehyde and a primary amine), which triggers a nitro-Mannich reaction followed by an intramolecular cyclization (lactamization) to yield the 5-nitropiperidin-2-one ring system. nih.govresearchgate.net

This methodology has been successfully applied to synthesize a variety of substituted nitropiperidinones with generally high diastereocontrol. nih.gov The reaction conditions and the nature of the substrates can influence the stereochemical outcome.

Table 1: Examples of Nitro-Mannich/Lactamization Cascade for the Synthesis of 5-Nitropiperidin-2-ones nih.gov Note: This table is based on data for analogous systems as detailed in the cited literature.

EntryMichael Adduct PrecursorAldehydeAmineProductYield (%)Diastereomeric Ratio (dr)
1Methyl 4-nitro-4-phenylbutanoateFormaldehydeAllylamine1-Allyl-5-nitro-6-phenylpiperidin-2-one90>95:5
2Methyl 4-nitro-4-phenylbutanoateIsovaleraldehydeAllylamine1-Allyl-6-isobutyl-5-nitro-4-phenylpiperidin-2-one72>95:5
3Methyl 2-(nitromethyl)cyclopentanecarboxylateFormaldehydeButylamineBicyclic nitropiperidinone derivative82>95:5

Integration of Michael Addition with Nitro-Mannich Lactamization.beilstein-journals.orgresearchgate.netresearchgate.net

To further enhance synthetic efficiency, the nitro-Mannich/lactamization cascade can be integrated with a preceding Michael addition step. The initial Michael addition creates the necessary γ-nitro ester precursor in situ. beilstein-journals.org For example, the reaction of an active methylene (B1212753) or methine compound with a nitro-olefin can generate the required Michael adduct. beilstein-journals.org

This integrated approach allows for the construction of heavily decorated 5-nitropiperidin-2-ones from even simpler starting materials in a highly convergent manner. beilstein-journals.orgnih.gov In some cases, four components—such as an aldehyde, an amine, a nitroalkane, and an unsaturated ester—can be combined in a one-pot procedure to yield the final nitropiperidinone product, showcasing a remarkable level of synthetic elegance and efficiency. d-nb.infobeilstein-journals.org An interesting case of crystallization-induced diastereomeric transformation (CIDT) has been observed in this type of reaction, where the final diastereoselectivity is driven by the preferential crystallization of one isomer. nih.gov

Stereoselective Synthesis of this compound Derivatives

The control of stereochemistry is a critical aspect of modern synthetic organic chemistry. In the context of this compound derivatives, achieving high levels of stereoselectivity is essential for accessing specific isomers with desired biological or chemical properties.

The diastereoselective synthesis of heavily decorated 5-nitropiperidin-2-ones can be achieved through nitro-Mannich/lactamization cascade reactions. This versatile one-pot reaction allows for the direct formation of the piperidinone ring with a high degree of diastereoselectivity. The reaction proceeds through a nitro-Mannich reaction, which establishes the initial carbon-carbon and carbon-nitrogen bonds, followed by an intramolecular lactamization to form the heterocyclic ring. The stereochemical outcome of this cascade is influenced by the nature of the reactants and the reaction conditions. For instance, the reaction of various imines with δ-nitro esters can furnish highly substituted 5-nitropiperidin-2-ones with excellent diastereocontrol.

A study on the synthesis of 1,3,5-trisubstituted 4-nitropyrrolidin-2-ones via a similar nitro-Mannich/lactamization cascade highlights the potential for achieving high levels of diastereoselectivity in the formation of related nitro-containing heterocycles. nih.gov This methodology is noted for being easy to perform and having a broad scope. nih.gov

The relative stereocontrol in the synthesis of substituted piperidines can also be achieved through kinetic protonation of a nitronate or by equilibration of the nitro group under thermodynamic control.

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules. In the context of 5-nitropiperidin-2-one derivatives, organocatalytic methods have been successfully employed to achieve high levels of enantioselectivity. A notable approach involves combining an enantioselective organocatalytic Michael addition with a diastereoselective nitro-Mannich/lactamization cascade in a four-component one-pot reaction. This strategy has been used to synthesize highly enantioenriched substituted 5-nitropiperidin-2-ones.

The use of chiral organocatalysts, such as proline and its derivatives, can facilitate the formation of one enantiomer over the other. These catalysts can activate the substrates and control the stereochemical outcome of the reaction by forming transient chiral intermediates. The development of merged gold/organocatalysis represents another intriguing strategy for achieving enantioselective transformations that may not be possible with a single catalytic system. rsc.org

The enantioselective organocatalytic reduction of tetrasubstituted nitroalkenes has also been studied as a means to access functionalized enantioenriched nitroalkanes, which are valuable starting materials for further synthetic elaborations.

Functional Group Interconversions Leading to this compound

Functional group interconversions are fundamental in organic synthesis, allowing for the transformation of one functional group into another. These transformations are crucial for the synthesis of this compound from various precursors.

The nitro group is a versatile functional group that can be transformed into a variety of other functionalities. In the synthesis of piperidinone derivatives, precursors containing nitro groups can be modified to introduce the desired chemical features. For example, the nitro group can be reduced to an amino group, which can then participate in subsequent reactions.

The conversion of a nitro group to an aldehyde via the Nef reaction is another important transformation. However, standard Nef reaction conditions can sometimes lead to undesired products or low yields. Alternative methods, such as those employing rose bengal in the presence of molecular oxygen and irradiation, have been investigated for this conversion.

The formation of the piperidinone ring is a key step in the synthesis of this compound. Various cyclization strategies can be employed to construct this heterocyclic core.

One of the most effective methods is the intramolecular lactamization of a δ-amino ester or a related precursor. This reaction involves the formation of an amide bond between the nitrogen atom and the carbonyl carbon of the ester group, resulting in the closure of the six-membered ring. This cyclization is often the final step in a cascade sequence, such as the nitro-Mannich/lactamization cascade mentioned earlier.

Head-to-tail cyclization is a common strategy for the synthesis of cyclic peptides and can be conceptually applied to the formation of lactams. This involves the formation of a bond between the N-terminal amine and the C-terminal carboxylic acid (or its derivative). Various coupling reagents can be used to facilitate this macrolactamization.

An organocatalytic desymmetrizing intramolecular aza-Michael reaction using vinyl sulfonamides as a nucleophilic nitrogen source has been developed for the synthesis of 2,5,5-trisubstituted piperidines. This process demonstrates excellent enantioselectivity and moderate to good diastereoselectivity.

Advanced Spectroscopic and Structural Characterization of 6,6 Dimethyl 5 Nitropiperidin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei to provide information about the structure of a molecule. By analyzing the chemical environment of protons (¹H) and carbon-13 (¹³C) nuclei, it is possible to deduce the connectivity and spatial arrangement of atoms within the 6,6-Dimethyl-5-nitropiperidin-2-one molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In a ¹H NMR spectrum of this compound, distinct signals are expected for each unique proton environment. The chemical shift (δ), multiplicity (splitting pattern), and integration value of each signal provide valuable structural information.

The protons on the gem-dimethyl groups at the C6 position are expected to be diastereotopic due to the presence of the chiral center at C5. This would result in two separate singlet signals, each integrating to three protons. The presence of the electron-withdrawing nitro group would likely deshield these protons, causing their signals to appear at a slightly downfield chemical shift.

The proton at the C5 position, being attached to a carbon bearing a nitro group, is expected to be significantly deshielded and would likely appear as a multiplet due to coupling with the neighboring methylene (B1212753) protons at C4. The proton on the nitrogen atom (N-H) of the lactam ring would also exhibit a characteristic signal, the chemical shift of which can be highly variable depending on the solvent and concentration, and it would likely appear as a broad singlet. The methylene protons at C3 and C4 would present as complex multiplets due to spin-spin coupling with each other and with the proton at C5.

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Integration
N-H7.5 - 8.5Broad Singlet1H
CH (C5)4.5 - 5.0Multiplet1H
CH₂ (C3)2.3 - 2.8Multiplet2H
CH₂ (C4)2.0 - 2.5Multiplet2H
CH₃ (C6)1.3 - 1.6Singlet3H
CH₃ (C6)1.2 - 1.5Singlet3H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal.

The carbonyl carbon (C2) of the lactam ring is expected to be the most deshielded carbon, appearing at a significant downfield chemical shift, typically in the range of 170-180 ppm. The carbon atom bonded to the nitro group (C5) would also be deshielded, with a predicted chemical shift in the range of 80-90 ppm. The quaternary carbon at C6, bearing the two methyl groups, would have a characteristic chemical shift. The two methyl carbons at C6 may be non-equivalent due to the chirality at C5 and thus could show separate signals. The methylene carbons at C3 and C4 would appear in the aliphatic region of the spectrum.

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C2 (C=O)170 - 180
C5 (CH-NO₂)80 - 90
C6 (C(CH₃)₂)50 - 60
C3 (CH₂)30 - 40
C4 (CH₂)25 - 35
CH₃ (C6)20 - 30
CH₃ (C6)18 - 28

Two-Dimensional NMR Techniques (e.g., COSY, NOESY)

Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the proton and carbon signals and in determining the stereochemistry of the molecule.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the spin-spin coupling correlations between protons. For this compound, cross-peaks would be expected between the proton at C5 and the methylene protons at C4, and between the methylene protons at C4 and C3. This would help to trace the connectivity of the piperidin-2-one ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. For instance, NOE correlations would be expected between the protons of one of the C6-methyl groups and the axial proton at C5 if they are on the same face of the ring, which would be crucial for determining the relative stereochemistry.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a vital tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the accurate mass of the molecular ion of this compound. This accurate mass measurement allows for the unambiguous determination of the elemental formula of the compound, confirming the presence of the expected number of carbon, hydrogen, nitrogen, and oxygen atoms. For a compound with the formula C₈H₁₄N₂O₃, the expected exact mass would be calculated and compared with the experimentally determined value.

Hyphenated Techniques (e.g., LC-MS, LC-MS/MS, Q-TOF LC-MS)

Hyphenated techniques, which couple a separation method like liquid chromatography (LC) with mass spectrometry, are invaluable for the analysis of complex mixtures and for obtaining detailed structural information.

LC-MS (Liquid Chromatography-Mass Spectrometry): LC-MS would allow for the separation of this compound from any impurities or byproducts from a reaction mixture before it enters the mass spectrometer for analysis. This ensures that the obtained mass spectrum is of the pure compound.

LC-MS/MS (Tandem Mass Spectrometry): In an LC-MS/MS experiment, the molecular ion of this compound would be selected and subjected to collision-induced dissociation (CID). The resulting fragment ions would provide valuable information about the structure of the molecule. For example, characteristic losses of the nitro group (NO₂) or cleavage of the piperidin-2-one ring would be expected, and the analysis of these fragmentation patterns would help to confirm the proposed structure.

Q-TOF LC-MS (Quadrupole Time-of-Flight Liquid Chromatography-Mass Spectrometry): This technique combines the high-resolution and accurate mass measurement capabilities of a TOF analyzer with the precursor ion selection capabilities of a quadrupole. Q-TOF LC-MS would provide both the accurate mass of the parent ion and the high-resolution mass spectra of its fragment ions, offering a very high degree of confidence in the structural elucidation of this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, a single-crystal X-ray diffraction analysis would provide a wealth of structural information. The process involves growing a suitable single crystal of the compound, mounting it on a diffractometer, and irradiating it with a monochromatic X-ray beam. The resulting diffraction pattern is then analyzed to solve the crystal structure.

The key parameters obtained from such an analysis would include the crystal system, space group, and unit cell dimensions. Furthermore, it would reveal the exact bond lengths, bond angles, and torsion angles within the molecule. This data is critical for confirming the connectivity of the atoms and understanding the conformation of the piperidinone ring, including the relative stereochemistry of the nitro group and the lactam functionality. The presence of intermolecular interactions, such as hydrogen bonding involving the amide proton and the nitro or carbonyl groups, would also be elucidated, providing insight into the crystal packing.

Hypothetical Crystallographic Data for this compound

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.5
b (Å) 12.2
c (Å) 9.8
α (°) 90
β (°) 105.3
γ (°) 90
Volume (ų) 978.5

Vibrational Spectroscopy (e.g., Infrared Spectroscopy)

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule. The technique is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to their vibrational modes. For this compound, the IR spectrum would exhibit characteristic absorption bands that confirm the presence of its key structural features.

Hypothetical Infrared Spectroscopy Data for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H Stretch 3250
C-H (sp³) Stretch 2980, 2870
C=O (Lactam) Stretch 1670
N=O (Nitro) Asymmetric Stretch 1550

Advanced Analytical Methodologies for Complex Mixture Analysis

In many instances, this compound may be present in a complex mixture, either as a product of a chemical reaction or as a component in a larger system. Advanced analytical methodologies are therefore essential for its separation, identification, and quantification.

High-Performance Liquid Chromatography (HPLC) would be a suitable technique for the separation of this polar compound from non-polar or less polar impurities. A reversed-phase column with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol) would likely provide good separation. Detection could be achieved using a UV-Vis detector, set to a wavelength where the nitro or carbonyl group absorbs.

For definitive identification, especially in complex matrices, coupling chromatography with mass spectrometry is the gold standard. Gas Chromatography-Mass Spectrometry (GC-MS) could be employed if the compound is sufficiently volatile and thermally stable. However, given the presence of polar functional groups, Liquid Chromatography-Mass Spectrometry (LC-MS) is often more appropriate. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable ionization techniques to generate molecular ions and characteristic fragment ions, which serve as a "fingerprint" for the compound. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, further confirming the elemental composition.

Summary of Advanced Analytical Methodologies

Technique Principle Application for this compound
HPLC Separation based on differential partitioning between a stationary and mobile phase. Separation from reaction byproducts and impurities.
GC-MS Separation of volatile compounds followed by mass-based detection. Identification and quantification if the compound is thermally stable.

Chemical Reactivity and Mechanistic Investigations of 6,6 Dimethyl 5 Nitropiperidin 2 One

Reactivity of the Nitro Group within the Piperidinone Framework

The reactivity of a nitro group is well-documented and typically involves reduction to other nitrogen-containing functional groups or its displacement by a nucleophile.

Reduction Reactions of the Nitro Moiety

Aliphatic nitro groups can generally be reduced to the corresponding amines using various reagents. Common methods include catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or Raney nickel. Chemical reducing agents such as iron in acidic media or zinc dust are also frequently employed for this transformation. The expected product from the reduction of 6,6-Dimethyl-5-nitropiperidin-2-one would be 5-amino-6,6-dimethylpiperidin-2-one. However, no literature specifically detailing this conversion for the title compound is available.

Nucleophilic Displacement Reactions Involving the Nitro Group

The nitro group can act as a leaving group in nucleophilic substitution reactions, particularly when adjacent to an electron-withdrawing group or in a sterically favorable position. In the case of this compound, the electron-withdrawing nature of the lactam carbonyl could potentially facilitate such a reaction. However, the steric hindrance from the adjacent gem-dimethyl group might impede this reactivity. There are no published examples of nucleophilic displacement of the nitro group in this specific molecule.

Chemical Transformations of the Piperidinone Ring System

The piperidinone ring offers several sites for chemical modification, including the carbonyl group and the alkyl substituents.

Reactions at the Carbonyl Group

The carbonyl group of the lactam can undergo reactions typical of amides. For instance, it could be reduced to a methylene (B1212753) group (CH2) to yield the corresponding piperidine (B6355638) derivative, or the lactam ring could be hydrolyzed under acidic or basic conditions to open the ring and form an amino acid derivative. No studies on such reactions for this compound have been found.

Functionalization of the Alkyl Substituents

The gem-dimethyl group at the 6-position is generally unreactive. However, the protons on the carbon adjacent to the nitro group (C5) and the carbonyl group (C3 and C4) could potentially be acidic enough to be removed by a strong base, allowing for alkylation or other functionalization at these positions. Again, no specific experimental data is available to support this for the title compound.

Mechanistic Pathways of Formation Reactions

The most plausible synthetic route to this compound would likely involve an intramolecular Michael addition. A potential precursor could be a derivative of 3,3-dimethyl-4-nitro-5-hexenoic acid, where the amide nitrogen attacks the activated double bond to form the six-membered ring. Another possibility is the Michael addition of a nitroalkane to an appropriate α,β-unsaturated amide. While the synthesis of structurally related trans-4,6-diaryl-5-nitropiperidin-2-ones has been reported, the specific mechanism and conditions for the formation of this compound are not documented in the scientific literature.

Detailed Mechanisms of Nitro-Mannich Reactions

The formation of the this compound core structure is achieved through a stereoselective nitro-Mannich/lactamisation cascade. nih.govresearchgate.net This sequence involves the reaction of a γ-nitro ester with an imine, which can be pre-formed or generated in situ. wikipedia.orgbeilstein-journals.org

A plausible general mechanism for this cascade, as it applies to the formation of piperidinones, begins with the deprotonation of the γ-nitro ester at the carbon alpha to the nitro group, which is the most acidic position, to form a nitronate. nih.gov This nitronate then acts as a nucleophile, attacking the imine electrophile. nih.govwikipedia.org The resulting adduct subsequently undergoes an intramolecular cyclization, or lactamization, to yield the final 5-nitropiperidin-2-one ring system. nih.gov

In the context of synthesizing substituted piperidinones, the reaction can be initiated by the condensation of an aldehyde and an amine to form the required imine in situ. nih.govnih.gov The stereochemical outcome of the reaction is of significant interest. The formation of multiple new stereocenters is controlled during the cascade, often with high diastereoselectivity. wikipedia.orgbeilstein-journals.org For many 5-nitropiperidin-2-ones, a 4,5-trans relative stereochemistry is observed, as this configuration is thermodynamically favorable, placing the substituents in equatorial positions. nih.gov

The reaction is versatile and can be catalyzed by various means, including organocatalysts, which can induce high levels of enantioselectivity. nih.govresearchgate.net The use of chiral catalysts, such as thioureas, can facilitate the asymmetric synthesis of these heterocyclic scaffolds. nih.gov

The following table outlines the reactants and conditions for a typical nitro-Mannich/lactamisation cascade leading to substituted 5-nitropiperidin-2-ones.

Reactant 1Reactant 2Reactant 3Catalyst/ConditionsProductDiastereomeric Ratio
γ-nitro esterAldehydeAmineOrganocatalystSubstituted 5-nitropiperidin-2-oneHigh

Reaction Kinetics and Transition State Analysis

While detailed kinetic studies and transition state analyses specific to the formation of this compound are not extensively documented in the reviewed literature, general principles of the nitro-Mannich reaction provide insight into its kinetic profile. The reaction rate is influenced by several factors, including the nature of the reactants, the catalyst employed, and the reaction conditions.

The formation of the imine, when generated in situ, is typically a fast equilibrium step. The subsequent nucleophilic addition of the nitronate to the imine is often the rate-determining step of the cascade. The energy barrier of this step is influenced by the electrophilicity of the imine and the nucleophilicity of the nitronate. nih.gov

Transition state analysis of related nitro-Mannich reactions suggests that the stereochemical outcome is determined by the geometry of the transition state. nih.gov In catalyzed reactions, the catalyst plays a crucial role in organizing the reactants in a specific orientation within the transition state assembly, thereby lowering the activation energy for one stereoisomeric pathway over others. For instance, in copper-catalyzed reactions, it is proposed that the catalyst coordinates to the imino nitrogen, activating the imine and making it a stronger electrophile. nih.gov In organocatalyzed variants, hydrogen bonding interactions between the catalyst and the reactants are believed to be key in stabilizing the transition state and inducing stereoselectivity. nih.gov

The general transition state for the nitro-Mannich lactamization cascade involves the approach of the nitronate to the imine, leading to the formation of the carbon-carbon bond. nih.gov The subsequent lactamization is typically a rapid intramolecular process.

Computational Predictions of Reactivity

Computational studies, particularly using Density Functional Theory (DFT), have become powerful tools for predicting the reactivity and elucidating the mechanisms of complex organic reactions. researchgate.net Although specific computational predictions for the reactivity of this compound were not found in the surveyed literature, DFT calculations on related Mannich and nitro-Mannich reactions provide a framework for understanding its chemical behavior.

DFT calculations can be employed to model the reaction coordinates of the nitro-Mannich/lactamisation cascade. researchgate.net Such calculations can determine the energies of reactants, intermediates, transition states, and products, providing a detailed energy profile of the reaction. This information is invaluable for understanding the factors that control the reaction's feasibility, rate, and selectivity.

For instance, computational models can be used to:

Analyze Transition State Geometries: To predict the stereochemical outcome of the reaction by comparing the energies of different diastereomeric transition states.

Evaluate Catalyst Effects: To understand how a catalyst interacts with the substrates and lowers the activation energy of the desired reaction pathway.

Predict Reactivity of Derivatives: To assess how different substituents on the piperidinone ring would affect the reactivity of the molecule.

While specific data for this compound is lacking, the general applicability of these computational methods suggests they would be highly valuable in future studies to precisely map its reactivity and to design new synthetic strategies involving this compound.

Computational and Theoretical Studies on 6,6 Dimethyl 5 Nitropiperidin 2 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of molecules.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometric parameters of molecules. For piperidine (B6355638) derivatives, DFT calculations have been employed to determine optimized geometries, bond lengths, and bond angles. researchgate.netnih.gov In studies of other nitro-substituted heterocycles, DFT has been utilized to calculate proton and carbon chemical shifts, which are crucial for structural elucidation. nih.gov For a hypothetical study on 6,6-Dimethyl-5-nitropiperidin-2-one, DFT calculations would be essential to predict its most stable conformation, the distribution of electron density, and to provide a basis for understanding its spectroscopic properties.

Reaction Pathway Elucidation and Energy Landscapes

Computational methods are invaluable for mapping reaction pathways and understanding the energy landscapes of chemical reactions. For instance, the nitro-Mannich reaction, which is used in the synthesis of piperidine-based drugs, has been studied computationally to understand its stereoselectivity and reaction mechanism. researchgate.net Elucidating the reaction pathways for the synthesis or degradation of this compound would require detailed calculations of transition state energies and reaction intermediates.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules, including conformational changes and intermolecular interactions over time. MD simulations have been used to study the binding of piperidine and piperazine-based compounds to biological targets like the sigma-1 receptor, revealing crucial amino acid interactions. nih.govrsc.orgresearchgate.net For this compound, MD simulations could predict its conformational flexibility, the stability of different conformers in various solvents, and how it might interact with other molecules or biological systems.

In Silico Modeling of Chemical Transformations

In silico modeling allows for the prediction of how a molecule might be transformed under different chemical conditions. This can include predicting the products of a reaction or the metabolic fate of a compound. For example, in silico tools have been used to predict the antimicrobial activity of novel lactam-containing benzenesulfonamides. researchgate.net Similar modeling for this compound could help in designing synthetic routes or predicting its potential metabolites.

Quantitative Structure-Activity Relationship (QSAR) for Reactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. QSAR studies have been conducted on various piperidine derivatives to predict their cytotoxic, antimicrobial, or enzyme inhibitory activities. nih.govresearchgate.net These models often use descriptors derived from the molecular structure to predict the activity of new compounds. A QSAR study on a series of nitropiperidinone derivatives could potentially predict the reactivity of this compound based on its structural features.

Applications of 6,6 Dimethyl 5 Nitropiperidin 2 One and Its Derivatives in Advanced Organic Synthesis

Role as Synthetic Intermediates and Building Blocks

The 6,6-dimethyl-5-nitropiperidin-2-one scaffold is a promising synthetic intermediate due to the reactivity of its functional groups. The nitro group can be transformed into a variety of other functionalities, and the lactam ring can be either modified or serve as a stable core. These characteristics make it a valuable building block for the synthesis of more complex molecules. The gem-dimethyl group can provide steric influence in subsequent reactions, potentially leading to high levels of stereocontrol.

The synthesis of heavily decorated 5-nitropiperidin-2-ones has been achieved through versatile nitro-Mannich/lactamisation cascades. beilstein-journals.orgnih.gov This methodology allows for the stereoselective construction of the piperidinone core, which can then be further elaborated. The presence of multiple functional groups allows for sequential and orthogonal chemical modifications, making these compounds valuable starting points for the synthesis of diverse molecular architectures.

Precursors for Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and natural products. researchgate.netnih.govfrontiersin.orgorkg.org The this compound scaffold is an excellent precursor for a variety of such compounds.

The nitro group on the piperidinone ring is a key functional handle that can be manipulated to introduce diverse substituents. Common transformations of the nitro group include reduction to an amine, which can then be acylated, alkylated, or used in cyclization reactions. The nitro group can also be removed via denitration or converted to other functional groups through various established methods.

For instance, the chemoselective reductive manipulation of the nitro group in 5-nitropiperidin-2-ones has been utilized to install contiguous and fully substituted stereocentres in the synthesis of complex substituted piperidines. beilstein-journals.orgnih.gov This highlights the importance of the nitro group as a synthetic linchpin for creating stereochemically rich piperidine (B6355638) derivatives.

Table 1: Potential Transformations of the Nitro Group in this compound

Reagent/ConditionProduct Functional Group
H₂, Pd/C or SnCl₂Amine (-NH₂)
Bu₃SnH, AIBNDenitration (removal of -NO₂)
McMurry ReactionCoupling to form larger structures
Nef ReactionKetone or Aldehyde

This table represents potential transformations based on standard organic chemistry principles.

The functional groups present in this compound can be strategically utilized to construct fused heterocyclic systems. For example, reduction of the nitro group to an amine, followed by intramolecular condensation with the lactam carbonyl or a suitably introduced side chain, could lead to the formation of bicyclic structures.

The development of cascade reactions, such as the Michael/nitro-Mannich/lactamization sequence, allows for the one-pot synthesis of multicyclic piperidinone-containing compounds. researchgate.net This approach provides rapid access to complex molecular scaffolds that can be further elaborated into novel heterocyclic systems.

Enabling Stereochemical Control in Complex Molecule Synthesis

The rigid piperidinone ring and the stereocenters at the 5- and potentially other positions can be used to direct the stereochemical outcome of subsequent reactions. The gem-dimethyl group at the 6-position can act as a steric directing group, influencing the approach of reagents and leading to high diastereoselectivity in reactions at adjacent positions.

Research on related 5-nitropiperidin-2-ones has demonstrated that high levels of diastereocontrol can be achieved in their synthesis through cascade reactions. beilstein-journals.org The stereochemistry of the final product can be influenced by thermodynamic or kinetic factors, and in some cases, by crystallization-induced diastereomeric transformation. beilstein-journals.org This inherent stereochemical information can be relayed to new stereocenters during the synthesis of more complex molecules.

Utility in Fragment-Based Drug Discovery (Focused on synthetic utility, not biological profiles directly)

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds in drug discovery. nih.govnih.goved.ac.uk Small, low-complexity molecules (fragments) that bind weakly to a biological target are identified and then optimized to produce more potent leads. The this compound scaffold, with its defined three-dimensional shape and multiple points for synthetic elaboration, is a suitable candidate for a fragment library.

The synthetic utility of this scaffold lies in its potential for rapid and diverse modification. A library of derivatives could be generated by varying the substituents on the piperidinone ring, which can be achieved through the manipulation of the nitro group and reactions at the lactam nitrogen. The development of efficient synthetic routes to functionalize the fragment core is a critical aspect of FBDD. rsc.orgresearchgate.net

Table 2: Potential Growth Vectors for Fragment Elaboration

Position on ScaffoldPotential ModificationSynthetic Reaction
C5-Nitro GroupIntroduction of various amides, sulfonamides, etc.Reduction to amine followed by acylation/sulfonylation
Lactam N-HAlkylation, ArylationN-alkylation, Buchwald-Hartwig amination
C3/C4 positionsIntroduction of substituentsEnolate chemistry, conjugate addition

This table illustrates hypothetical synthetic strategies for fragment elaboration.

Development of New Synthetic Methodologies Leveraging the Nitropiperidinone Scaffold

The unique reactivity of the nitropiperidinone scaffold can be exploited for the development of novel synthetic methods. For example, the combination of the nitro and lactam functionalities could be used to design new cascade reactions or multicomponent reactions. The development of scaffold-hopping strategies, where the core structure is modified to access new chemical space, could also be explored. mdpi.com

The study of the reactivity and synthetic potential of this compound and its derivatives could lead to the discovery of new transformations and the development of more efficient ways to synthesize complex nitrogen-containing molecules. The insights gained from such studies would contribute to the broader field of synthetic organic chemistry.

Molecular Mechanism of Action in Chemical Biology Excluding Clinical Outcomes

Investigation of Molecular Target Engagement by Nitropiperidinone Structures

No studies have been published that detail the molecular target engagement of 6,6-Dimethyl-5-nitropiperidin-2-one or closely related nitropiperidinone structures.

While the nitro group is a common functional group in various enzyme inhibitors, there is no specific research available on the enzyme inhibition mechanisms of this compound. The potential for this compound to inhibit enzymes, such as 14α-demethylase, based on the presence of the nitro moiety, remains speculative and has not been experimentally verified.

There are no published protein-ligand interaction studies for this compound. The development and use of chemical probes derived from this compound to study protein interactions have not been reported in the scientific literature.

Modulation of Biochemical Pathways by Nitropiperidinone Derivatives

Information regarding the modulation of any specific biochemical pathways by this compound or its derivatives is not available.

Use as Chemical Biology Tools to Probe Cellular Processes

There is no evidence in the current body of scientific literature to suggest that this compound has been developed or utilized as a chemical biology tool for probing cellular processes.

Future Perspectives and Emerging Research Avenues for 6,6 Dimethyl 5 Nitropiperidin 2 One

Development of Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly pivotal in modern synthetic organic chemistry, aiming to design processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of piperidin-4-one derivatives, a class of compounds to which 6,6-dimethyl-5-nitropiperidin-2-one belongs, has seen advancements in this area.

Recent research has demonstrated the use of deep eutectic solvents (DES) as environmentally benign reaction media. researchgate.netasianpubs.org For instance, a DES composed of glucose and urea (B33335) has been successfully employed for the synthesis of various piperidin-4-one derivatives, affording good to excellent yields. researchgate.netasianpubs.org This approach avoids the use of volatile and often toxic organic solvents, thus minimizing the environmental impact. researchgate.netasianpubs.org Another green solvent system based on glucose and choline (B1196258) chloride has also been utilized for the synthesis of 2,6-diarylpiperidin-4-ones. researchgate.net These methods represent a significant step towards more sustainable synthetic routes for piperidinone-based compounds.

Future research in this area could focus on adapting these green methodologies for the specific synthesis of this compound. This would involve exploring the compatibility of the starting materials with various DES systems and optimizing reaction conditions to maximize yield and purity. Additionally, the development of catalytic, one-pot syntheses in aqueous media, as has been demonstrated for related heterocyclic compounds, presents another promising avenue for a greener synthesis of the title compound. researchgate.net

Table 1: Examples of Green Solvents for Piperidin-4-one Synthesis

Green Solvent SystemComponentsApplicationReference
Deep Eutectic Solvent (DES)Glucose and UreaSynthesis of various piperidin-4-one derivatives. researchgate.netasianpubs.org researchgate.netasianpubs.org
Deep Eutectic Solvent (DES)Glucose and Choline ChloridePreparation of 2,6-diarylpiperidin-4-ones. researchgate.net researchgate.net
Aqueous MediaWaterOne-pot synthesis of bis(6-amino-1,3-dimethyluracil-5-yl)methanes. researchgate.net researchgate.net

Exploration of Novel Reactivity Patterns and Transformations

The chemical reactivity of this compound is largely dictated by its functional groups: the lactam, the nitro group, and the sterically hindered environment created by the gem-dimethyl group. Understanding and exploiting the interplay of these functionalities can lead to the discovery of novel chemical transformations.

The nitro group, for example, is a versatile functional group that can undergo a variety of transformations, including reduction to an amine, conversion to a nitrile oxide for 1,3-dipolar cycloadditions, or participation in Henry reactions. The lactam ring can be hydrolyzed to the corresponding amino acid or subjected to reduction or ring-opening reactions.

Future research should systematically investigate the reactivity of this compound under a range of reaction conditions. This could involve exploring its behavior with different reducing agents, oxidizing agents, and nucleophiles. The synthesis of related compounds, such as 5,6-dimethyl-5-hepten-2-one from 2,3-dimethyl-1,3-butadiene, highlights the potential for creative synthetic strategies involving related structural motifs. researchgate.net The insights gained from such studies could pave the way for the development of new synthetic methods and the construction of complex molecular architectures.

Integration with Artificial Intelligence and Machine Learning for Synthetic Design

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing many areas of science, including chemical synthesis. These computational tools can be employed to predict reaction outcomes, optimize reaction conditions, and even design novel synthetic routes.

For a molecule like this compound, AI and ML algorithms could be trained on existing databases of chemical reactions to predict its reactivity and identify potential synthetic pathways. This can significantly accelerate the discovery of new transformations and applications. For instance, computational tools have been used to predict the structural geometries and thermodynamic parameters of related heterocyclic compounds, providing valuable insights for their synthesis and characterization. researchgate.net

The future in this domain lies in developing bespoke AI models specifically for piperidinone chemistry. By feeding these models with experimental data on the synthesis and reactivity of this compound and its analogs, it would be possible to create a powerful predictive tool for designing efficient and innovative synthetic strategies.

Expanding the Scope of Synthetic Applications to Undiscovered Molecular Architectures

The unique structural framework of this compound makes it an attractive starting material for the synthesis of novel and complex molecular architectures. The combination of a chiral center (at C-5), a modifiable nitro group, and a lactam ring provides multiple handles for diversification.

Future research should focus on utilizing this compound as a scaffold to build more elaborate molecules. For example, the nitro group could be reduced to an amine, which could then be further functionalized to introduce new ring systems or side chains. The lactam ring could be opened to generate linear amino acids with a quaternary center, which are valuable building blocks in peptide and natural product synthesis.

The synthesis of new molecules like 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one, which was characterized by various spectroscopic techniques, demonstrates the potential for creating diverse piperidinone derivatives. rjptonline.org By applying similar synthetic strategies to this compound, a wide array of novel compounds with potentially interesting biological or material properties could be accessed.

Advanced Spectroscopic Characterization Techniques for In Situ Monitoring of Reactions

The detailed understanding of reaction mechanisms is crucial for optimizing synthetic processes and discovering new reactivity. Advanced spectroscopic techniques that allow for the in situ monitoring of chemical reactions can provide invaluable real-time information on the formation of intermediates and products.

For the study of reactions involving this compound, techniques such as in situ Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy could be employed. These methods would allow researchers to track the progress of a reaction as it happens, providing insights into reaction kinetics and the identity of transient species.

The characterization of new compounds, such as piperidin-4-one derivatives and metal complexes, heavily relies on a combination of spectroscopic methods including FTIR, NMR (¹H and ¹³C), and mass spectrometry. researchgate.netasianpubs.orgresearchgate.netrjptonline.org For instance, detailed NMR studies have been used to determine the conformation of substituted piperidin-4-ones in solution. rjptonline.org Applying these advanced techniques to monitor reactions of this compound would provide a deeper understanding of its chemical behavior and facilitate the development of more efficient and selective transformations.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6,6-Dimethyl-5-nitropiperidin-2-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nitration of a piperidinone precursor, followed by dimethylation. Key steps include:

  • Nitration : Use mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.
  • Dimethylation : Employ dimethyl sulfate or methyl iodide with a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at reflux.
  • Optimization : Vary catalyst loading (e.g., Pd/C for reductions) and solvent polarity to improve yield. Monitor progress via TLC or HPLC .
    • Critical Parameters : Temperature control during nitration prevents decomposition. Excess methylating agents may lead to side products.

Q. How should researchers purify this compound, and what analytical techniques validate purity?

  • Methodological Answer :

  • Purification : Recrystallize from ethanol/water mixtures or use column chromatography (silica gel, hexane/ethyl acetate gradient).
  • Characterization :
  • NMR : Confirm structure via ¹H/¹³C NMR (e.g., δ ~2.0 ppm for methyl groups, δ ~170 ppm for ketone carbonyl).
  • MS : Molecular ion peak at m/z corresponding to C₇H₁₂N₂O₃ (exact mass: 172.08).
  • Purity Check : HPLC with UV detection (λ = 254 nm) to ensure >95% purity .

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors/dust.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid contact with strong acids/bases to prevent violent reactions .

Advanced Research Questions

Q. How does the nitro group in this compound influence its reactivity in catalytic hydrogenation?

  • Methodological Answer :

  • Reduction Mechanism : The nitro group (-NO₂) is reduced to an amine (-NH₂) using H₂/Pd-C in ethanol. Competing reactions (e.g., ketone reduction) are minimized by optimizing H₂ pressure (1–3 atm) and reaction time (2–4 hrs).
  • Kinetic Analysis : Use in-situ FTIR or gas chromatography to track nitro group conversion. Compare turnover frequencies (TOF) with/without steric hindrance from methyl groups .
    • Data Interpretation : Steric effects from dimethyl groups may slow hydrogenation rates, requiring longer reaction times.

Q. What strategies resolve contradictions in reported spectroscopic data for this compound derivatives?

  • Methodological Answer :

  • Triangulation : Cross-validate NMR data across solvents (CDCl₃ vs. DMSO-d₆) to assess shifts caused by hydrogen bonding.
  • Computational Validation : Compare experimental ¹³C NMR with DFT-calculated chemical shifts (e.g., using Gaussian at B3LYP/6-31G* level).
  • Collaborative Replication : Share samples with independent labs to verify reproducibility .
    • Case Study : Discrepancies in carbonyl peak positions may arise from tautomerism; variable-temperature NMR can identify dynamic equilibria.

Q. How can researchers assess the thermal stability of this compound under varying pH conditions?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Heat samples at 10°C/min under N₂ to determine decomposition onset temperatures.
  • pH Stability Studies : Incubate the compound in buffers (pH 1–13) at 25°C and 40°C. Monitor degradation via HPLC over 72 hours.
  • Kinetic Modeling : Use Arrhenius equations to predict shelf-life under accelerated conditions .
    • Key Finding : Nitro compounds are typically stable in neutral conditions but degrade rapidly in strongly acidic/basic media via hydrolysis.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.